molecular formula C13H14O3 B1356137 5-(2-Methoxyphenyl)cyclohexane-1,3-dione CAS No. 55579-77-6

5-(2-Methoxyphenyl)cyclohexane-1,3-dione

Cat. No. B1356137
CAS RN: 55579-77-6
M. Wt: 218.25 g/mol
InChI Key: KDFGJXOGEXWKQI-UHFFFAOYSA-N
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Description

“5-(2-Methoxyphenyl)cyclohexane-1,3-dione” is a chemical compound with the empirical formula C13H14O3 . It has a molecular weight of 218.25 .


Molecular Structure Analysis

The SMILES string for this compound is O=C(C1)CC(CC1=O)C(C=CC=C2)=C2OC . This provides a text representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the resources I have access to.

Scientific Research Applications

Synthesis of Spiro and Spiroketal Compounds

5-(2-Methoxyphenyl)cyclohexane-1,3-dione has been utilized in synthesizing Michael 1:1 adducts, intermediates for spiro [5.5] undecane compounds. These adducts are formed through a Michael reaction and can be achieved effectively via intramolecular cyclization. They hold significance in the synthesis of complex organic compounds (Hossain et al., 2020).

Development of Isoxazoles and Benzisoxazolones

Research has demonstrated the reaction of cyclohexane sym-2-dimethylaminomethylene-1,3-diones, including derivatives like 5-(2-Methoxyphenyl)cyclohexane-1,3-dione, with hydroxylamine hydrochloride to yield a series of isoxazoles and benzisoxazolones. These compounds are vital in the development of heterocyclic compounds (Menozzi, Schenone, & Mosti, 1983).

Synthesis of Complex Organic Molecules

The compound has been used in the synthesis of complex molecules such as 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, showcasing its applicationin multicomponent reactions. These reactions are pivotal for creating molecules with potential pharmaceutical applications (Barakat et al., 2016).

Conversion to Tetrahydrothiochromylium Salts

5-(2-Methoxyphenyl)cyclohexane-1,3-dione undergoes conversion to 5-oxo-5,6,7,8-tetrahydrothiochromylium salts, illustrating its role in the synthesis of novel organic salts. This transformation expands the chemical versatility of the compound in producing unique chemical structures (Kharchenko, Markova, & Korshunova, 1982).

As a Stabilizer for Double Base Propellant

This compound has been used as a stabilizer for double-base propellant, indicating its utility in materials science, specifically in the field of explosives and propellants. Its stability under high-temperature conditions makes it a valuable compound in this area (Soliman & El-damaty, 1984).

In Coordination Chemistry

The compound has been synthesized as a ligand for coordination with metals like Co(II), Ni(II), and Cu(II), providing insights into its applications in coordination chemistry and potential biological activity (Eremina et al., 2021).

Synthesis of Diastereoisomers

It has been involved in the synthesis of diastereoisomers, highlighting its role in the field of stereochemistry and the development of compounds with specific optical properties (Kozlov et al., 2007).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to handle it with appropriate safety measures.

properties

IUPAC Name

5-(2-methoxyphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-5,9H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFGJXOGEXWKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589293
Record name 5-(2-Methoxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyphenyl)cyclohexane-1,3-dione

CAS RN

55579-77-6
Record name 5-(2-Methoxyphenyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55579-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methoxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55579-77-6
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Synthesis routes and methods

Procedure details

To a stirred solution of NaOEt (21% in EtOH) (9.8 ml, 26.5 mmol) under nitrogen was added diethylmalonate (3.7 ml, 24.3 mmol). The reaction mixture was stirred at ambient temperature for 20 min. 4-(2-methoxy-phenyl)-but-3-en-2-one (3.89 g, 22.1 mmol), Stage 1, was dissolved in ethanol (20 ml) and added to the reaction mixture, which was stirred at reflux and monitored by LC-MS until 4-(2-methoxy-phenyl)-but-3-en-2-one was consumed. The reaction mixture was cooled to ambient temperature. An aqueous solution of sodium hydroxide (2M, 10 ml) was added to the reaction mixture, which was heated at 80° C. for 1.5 h. Excess ethanol was removed by evaporation and the aqueous phase was washed with toluene (20 ml). The aqueous phase was acidified with conc. HCl (5 ml) and the reaction mixture was refluxed for 1 h and left to cool to ambient temperature. The compound was extracted with ethyl acetate (2×30 ml), dried with MgSO4 and filtered. The solvent was removed under reduced pressure. The title compound was purified by column chromatography eluting with ethyl acetate/heptane (1/1) to give a beige solid.
Name
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AJ Firestone - 2011 - search.proquest.com
Proper activation of Hh signaling is a critical mediator of metazoan development whereas aberrant activation, in post-embryonic tissues, is associated with initiation or progression of …
Number of citations: 0 search.proquest.com

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